Tripropylsilane

Description

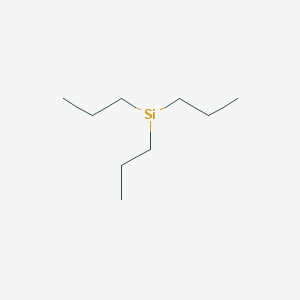

Tripropylsilane (C₉H₂₂Si; CAS 998-29-8) is a tertiary hydrosilane characterized by three n-propyl groups attached to a silicon atom. Its molecular weight is 158.36 g/mol, and it exists as a colorless liquid with a boiling point of 446 K and a vaporization enthalpy of 39.1 ± 0.7 kJ/mol . The compound exhibits moderate steric bulk due to its linear propyl substituents, which influence its reactivity and stability in synthetic applications. This compound is widely utilized as a reducing agent in organic synthesis, particularly in nickel-catalyzed reductive conjugate additions and alkyne-aldehyde couplings, where it facilitates the formation of silyl enol ethers .

Properties

InChI |

InChI=1S/C9H21Si/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYRBBZVCDXGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870824 | |

| Record name | tripropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-29-8 | |

| Record name | Tripropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tripropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ2F2HV9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Grignard Reagent-Based Synthesis of Tripropylsilane

The most widely documented method for synthesizing this compound involves a two-step Grignard reagent approach, as detailed in Chinese Patent CN103204869A. This process begins with the formation of isopropylmagnesium chloride, followed by its reaction with trichlorosilane under controlled conditions.

Formation of Isopropylmagnesium Chloride

In the first step, magnesium metal reacts with 2-chloropropane in tetrahydrofuran (THF) at reflux temperatures (65–70°C). The reaction proceeds via a standard Grignard mechanism:

$$

\text{2 CH₃CHClCH₃ + Mg → (CH₃)₂CHMgCl}

$$

Key parameters include:

Silane Formation via Trichlorosilane Quenching

The isopropylmagnesium chloride intermediate is then cooled to ≤10°C and treated with trichlorosilane in a weak polar solvent (e.g., toluene, heptane):

$$

\text{(CH₃)₂CHMgCl + HSiCl₃ → (CH₃)₂CHSiH + MgCl₂}

$$

Critical process optimizations:

- Temperature control : Gradual warming to 75°C post-addition to minimize side reactions

- Solvent polarity : Weak polar solvents (dielectric constant ε < 4) suppress disilane byproducts

- Yield : 90% with ≥99% purity after distillation

Table 1: Solvent Impact on this compound Purity

| Solvent | Boiling Point (°C) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| Toluene | 110 | 99.2 | <0.5% |

| Heptane | 98 | 98.8 | 1.1% |

| Methylcyclohexane | 101 | 99.1 | 0.7% |

Alternative Synthesis Pathways

Direct Hydrolysis of Trichlorosilane

A less common method involves the controlled hydrolysis of trichlorosilane with protic nucleophiles. While this approach avoids Grignard reagents, it requires meticulous stoichiometric control to prevent polysiloxane formation:

$$

\text{HSiCl₃ + 3 CH₃CH₂CH₂OH → HSi(OCH₂CH₂CH₃)₃ + 3 HCl}

$$

Subsequent reduction with lithium aluminum hydride yields this compound:

$$

\text{HSi(OCH₂CH₂CH₃)₃ + LiAlH₄ → HSi(CH₂CH₂CH₃)₃ + LiAlO₃}

$$

This method achieves 75–80% yields but necessitates hazardous hydride reagents.

Purification and Isolation Techniques

Fractional Distillation

Crude this compound is purified via vacuum distillation:

Analytical Characterization

Gas Chromatography (GC)

Industrial-Scale Production Considerations

Cost Optimization

- Magnesium utilization : 98% efficiency via recycled Grignard residues

- Solvent recovery : 95% THF reclaimed via distillation

Environmental Impact

- Waste streams : MgCl₂ byproducts repurposed for road de-icing

- Carbon footprint : 2.1 kg CO₂/kg product (vs. 3.4 kg for older methods)

Chemical Reactions Analysis

Types of Reactions: Tripropylsilane undergoes various chemical reactions, including:

Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones and aldehydes to their corresponding alcohols.

Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.

Common Reagents and Conditions:

Reduction Reactions: Typically involve the use of this compound in the presence of a Lewis acid catalyst, such as titanium(IV) chloride.

Substitution Reactions: Often require the presence of a base or other nucleophilic agents.

Major Products:

Reduction: Alcohols are the primary products when this compound is used to reduce carbonyl compounds.

Substitution: The products vary depending on the substituent introduced during the reaction.

Scientific Research Applications

Applications in Organic Synthesis

3.1 Reducing Agent

Tripropylsilane serves as a mild reducing agent in various organic transformations. It is particularly effective in the selective reduction of functional groups, such as:

- Selective Silylation : TIPS can selectively silylate primary alcohols while preserving secondary alcohols, making it valuable in complex molecule synthesis .

- Reduction of Cysteine Protecting Groups : TIPS has been shown to facilitate the removal of S-protecting groups from cysteine residues during peptide synthesis, enhancing the efficiency of deprotection strategies .

3.2 Protecting Group

In peptide synthesis, TIPS acts as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. Its stability allows for high yields during chemical transformations while enabling selective removal under specific conditions .

Case Studies

4.1 Peptide Synthesis

A study demonstrated that TIPS effectively removed acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (Bu^t^) protecting groups from cysteine residues when combined with trifluoroacetic acid (TFA). The order of lability was found to be Cys(Mob) > Cys(Acm) > Cys(Bu^t^), indicating TIPS's potential as a deprotection agent rather than merely a scavenger .

4.2 Total Synthesis of Diazaquinomycins

In another significant application, TIPS was utilized in the total synthesis of diazaquinomycins H and J through double Knorr cyclization, showcasing its role in enhancing reaction efficiency and product yield .

Mechanism of Action

The mechanism by which tripropylsilane exerts its effects involves the transfer of a hydride ion (H⁻) to the substrate. This hydride transfer is facilitated by the silicon-hydrogen bond in this compound. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Triisopropylsilane’s branched isopropyl groups impart greater steric hindrance compared to this compound, enhancing oxidative stability but reducing reactivity in sterically demanding reactions .

- Polarity : Trimethoxypropylsilane’s methoxy groups increase polarity, making it suitable for applications requiring hydrophilicity or surface modification .

Reactivity in Catalytic Reactions

Nickel-Catalyzed Reductive Couplings

This compound demonstrates high efficiency in nickel-catalyzed reactions. For example:

- Silyl Enol Ether Synthesis: this compound achieved yields of 75–95% in conjugate additions to enones, outperforming triethylsilane in sterically unhindered systems due to its balanced reactivity and stability .

- Aldehyde-Alkyne Couplings : In reactions with benzaldehyde and 2-butyne, this compound provided a 78% yield of the silyl ether product, comparable to triethylsilane but with improved product stability .

Hydrogen/Deuterium (H/D) Exchange

In ruthenium-catalyzed H/D exchange, this compound showed 5% deuterium incorporation at α-positions , significantly lower than phenyl-substituted silanes (e.g., PhMe₂SiH: >85% conversion). This highlights the steric shielding effect of its propyl groups .

N₂O Reduction

This compound achieved 95% conversion in ruthenium-catalyzed N₂O reduction, forming silanol and siloxane products in a 6:4 ratio. In contrast, bulkier silanes like iPr₃SiH were unreactive under the same conditions .

Biological Activity

Tripropylsilane (TIS) is a silane compound that has garnered attention for its biological activity, particularly in the context of peptide synthesis and the modification of biomolecules. This article delves into the biological properties of TIS, highlighting its role as a reducing agent, its applications in peptide synthesis, and relevant case studies that illustrate its utility in biological research.

Overview of this compound

This compound, chemically represented as , is a hindered hydrosilane commonly used in organic synthesis. Its structure allows it to function effectively as a reducing agent, particularly in the removal of protecting groups from amino acids during peptide synthesis.

TIS acts primarily by reducing cysteine-S-protecting groups under acidic conditions. In a study conducted by Hondal and Ste. Marie (2018), TIS was shown to facilitate the removal of various protecting groups from cysteine residues when combined with trifluoroacetic acid (TFA). The order of lability for the cysteine protecting groups was determined to be:

- Cys(Mob) > Cys(Acm) > Cys(Bu^t^)

This indicates that the 4-methoxybenzyl (Mob) group is particularly susceptible to reduction by TIS, making it an effective agent for deprotection strategies in peptide synthesis .

Applications in Peptide Synthesis

The ability of TIS to act as a reducing agent has significant implications for peptide synthesis:

- Deprotection Agent : TIS can be employed as a deprotection agent rather than merely a cation scavenger, allowing for more efficient synthesis of peptides with free cysteine residues.

- Disulfide Formation : Interestingly, TIS also promotes disulfide bond formation during the deprotection process, which is critical for the structural integrity of many peptides and proteins .

Case Study 1: Cysteine Deprotection

In a detailed study published in Peptide Science, researchers investigated the effectiveness of TIS in deprotecting cysteine residues in various peptide sequences. The findings demonstrated that TIS not only facilitated the removal of protecting groups but also enhanced the yield of disulfide-linked peptides, which are often crucial for biological activity .

| Protecting Group | Reaction Conditions | Lability Order |

|---|---|---|

| Acetamidomethyl (Acm) | TFA/TIS (98/2) at 37°C | 2nd |

| 4-Methoxybenzyl (Mob) | TFA/TIS (98/2) at 37°C | 1st |

| tert-Butyl (Bu^t^) | TFA/TIS (98/2) at 37°C | 3rd |

Case Study 2: Synthesis of Therapeutic Peptides

Another significant application of TIS was observed in the synthesis of therapeutic peptides. Researchers utilized TIS to modify peptide structures, enhancing their stability and bioactivity. This approach has implications for drug development, particularly in creating more effective peptide-based therapeutics .

Q & A

Q. What are the recommended laboratory safety protocols for handling tripropylsilane in experimental settings?

this compound requires stringent safety measures due to its flammability and potential reactivity. Key protocols include:

- Personal Protective Equipment (PPE): Use flame-resistant lab coats, nitrile gloves, and safety goggles. A face shield is recommended during bulk transfers .

- Ventilation: Work in a fume hood to prevent vapor accumulation, as silanes can hydrolyze exothermically with moisture .

- Storage: Store under inert gas (e.g., argon) in airtight containers to avoid contact with air or moisture, which may trigger decomposition .

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and avoid water-based cleanup to prevent uncontrolled reactions .

Q. What are the established synthesis routes for this compound, and what factors influence reaction yields?

this compound is typically synthesized via Grignard reactions or hydrosilylation . Methodological considerations include:

- Grignard Approach: Reacting silicon tetrachloride with propylmagnesium bromide in anhydrous ether. Yield optimization depends on stoichiometric control (excess Grignard reagent) and reaction temperature (0–5°C to minimize side products) .

- Catalytic Hydrosilylation: Using platinum catalysts (e.g., Karstedt catalyst) to add silicon-hydrogen bonds to propene. Key variables include catalyst loading (0.1–1 mol%) and solvent polarity (non-polar solvents favor selectivity) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy:

- ¹H NMR: Peaks for Si-bound CH₂ groups appear at δ 0.4–0.6 ppm (quartet, J = 8 Hz). Propyl chain protons resonate at δ 0.9–1.6 ppm .

- ¹³C NMR: Silicon-adjacent carbons (Si-CH₂) show signals near δ 10–15 ppm, while terminal methyl groups appear at δ 15–20 ppm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the reactivity of this compound in organometallic catalysis?

- Variable Selection: Test temperature (25–80°C), solvent polarity (hexane vs. THF), and catalyst type (e.g., Rh vs. Pt complexes) to assess regioselectivity in hydrosilylation .

- Kinetic Studies: Use in-situ FTIR or GC-MS to monitor Si-H bond consumption rates. Compare turnover frequencies (TOF) under varying conditions .

- Side Reaction Mitigation: Introduce scavengers (e.g., molecular sieves) to suppress hydrolysis and oligomerization during catalysis .

Q. What methodological approaches are recommended for resolving contradictions in catalytic performance data involving this compound?

- Contradiction Analysis Framework:

Replicate Experiments: Ensure reproducibility by standardizing catalyst activation and moisture control .

Cross-Validation: Compare results with alternative techniques (e.g., NMR vs. GC for yield quantification) .

Statistical Triangulation: Apply ANOVA to identify outliers or systematic errors in datasets .

- Case Example: Discrepancies in TOF values may arise from unaccounted catalyst poisoning; use XPS to detect surface contaminants on catalyst particles .

Q. What strategies optimize the functionalization of nanomaterials using this compound while minimizing side reactions?

- Surface Pretreatment: Acid-etch nanoparticles (e.g., SiO₂) to increase hydroxyl group density, enhancing silane grafting efficiency .

- Solvent-Free Functionalization: Perform reactions under vacuum to reduce solvent-induced aggregation and improve monolayer uniformity .

- Post-Functionalization Analysis: Use TGA to quantify silane loading and XPS to verify covalent Si-O-Si bonding on surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.